2-(5-Aminopyridin-2-YL)-N-benzylacetamide
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Overview
Description
2-(5-Aminopyridin-2-YL)-N-benzylacetamide is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with an amino group at the 5-position and an acetamide group at the 2-position, which is further substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridin-2-YL)-N-benzylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitropyridine with benzylamine to form 2-(5-nitropyridin-2-yl)-N-benzylacetamide. This intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminopyridin-2-YL)-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Conversion of nitro intermediates to amino compounds.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-(5-Aminopyridin-2-YL)-N-benzylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Aminopyridin-2-YL)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fibrosis or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
5-Amino-pyrazoles: These compounds contain an amino group and a heterocyclic ring, similar to 2-(5-Aminopyridin-2-YL)-N-benzylacetamide.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a benzylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15N3O |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(5-aminopyridin-2-yl)-N-benzylacetamide |
InChI |
InChI=1S/C14H15N3O/c15-12-6-7-13(16-10-12)8-14(18)17-9-11-4-2-1-3-5-11/h1-7,10H,8-9,15H2,(H,17,18) |
InChI Key |
PGGOHXTZLOMVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC=C(C=C2)N |
Origin of Product |
United States |
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